

# Technical Guide to ALLO-501A and the ALPHA/ALPHA2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ALLO-2  |           |
| Cat. No.:            | B605324 | Get Quote |

This technical guide provides a comprehensive overview of the allogeneic CAR T-cell therapy ALLO-501A, including its mechanism of action, clinical trial protocols, and available clinical data from the Phase 1 ALPHA and ALPHA2 studies.

### Introduction to ALLO-501A

ALLO-501A is an allogeneic chimeric antigen receptor (CAR) T-cell therapy candidate for the treatment of relapsed/refractory large B-cell lymphoma (LBCL).[1][2][3][4][5] As an "off-the-shelf" therapy, it is designed to overcome the logistical challenges associated with autologous CAR T-cell therapies, which require manufacturing patient-specific T-cells. ALLO-501A is a next-generation version of ALLO-501, modified to remove rituximab recognition domains, potentially allowing its use in a wider range of patients.

## **Mechanism of Action**

ALLO-501A's mechanism of action is centered on genetically engineered T-cells that can recognize and eliminate cancer cells. The key features of ALLO-501A include:

- Anti-CD19 CAR: The T-cells are engineered to express a CAR that targets the CD19 protein,
   which is commonly found on the surface of B-cell lymphomas.
- TALEN® Gene Editing: To prevent graft-versus-host disease (GvHD) and rejection by the patient's immune system, ALLO-501A is manufactured using TALEN® gene editing technology to disrupt two key genes:



- T-cell receptor alpha constant (TRAC): Disruption of the TRAC gene minimizes the risk of the allogeneic T-cells attacking the patient's healthy tissues (GvHD).[6][7]
- CD52: The CD52 gene is knocked out to render the CAR T-cells resistant to the anti-CD52 monoclonal antibody ALLO-647.[6][7] This allows for a more selective and potent lymphodepletion of the patient's own immune cells, creating a more favorable environment for the expansion and persistence of the allogeneic CAR T-cells.[8]

The proposed signaling pathway for ALLO-501A's therapeutic effect is initiated by the binding of the CAR to the CD19 antigen on a lymphoma cell. This binding triggers a signaling cascade within the CAR T-cell, leading to its activation, proliferation, and cytotoxic activity against the cancer cell.



Click to download full resolution via product page



Diagram 1: ALLO-501A Mechanism of Action.

## Clinical Development: The ALPHA and ALPHA2 Trials

ALLO-501A is being evaluated in the multicenter, single-arm, open-label Phase 1/2 ALPHA2 study (NCT04416984).[1][2][3][4][9] This study builds upon the findings of the Phase 1 ALPHA trial (NCT03939026), which evaluated the predecessor compound, ALLO-501.[1][10]

The ALPHA2 trial is designed to assess the safety, efficacy, and cell kinetics of ALLO-501A in adult patients with relapsed/refractory LBCL.[4][5]

- Patient Population: The trial enrolls adult patients with relapsed/refractory LBCL who have received at least two prior lines of therapy.[3]
- Lymphodepletion Regimen: Prior to receiving ALLO-501A, patients undergo a lymphodepletion regimen to reduce their own lymphocytes and create a window for the allogeneic CAR T-cells to expand. The regimen consists of:
  - Fludarabine (30 mg/m²/day for 3 days)[6]
  - Cyclophosphamide (300 or 500 mg/m²/day for 3 days)[6]
  - ALLO-647 (an anti-CD52 monoclonal antibody)[5][6]
- Dosing: Patients receive a single infusion of ALLO-501A at doses ranging from 40 to 120 x 10<sup>6</sup> CAR+ T-cells.[2] The Phase 2 portion of the trial is expected to use a single dose of 120 million CAR+ cells.
- Consolidation Dosing: Some patients in the Phase 1 study were eligible to receive a second "consolidation" dose of ALLO-501A if they had at least stable disease at day 28.[3][6]





#### Click to download full resolution via product page

### Diagram 2: ALPHA2 Trial Workflow.

Data from the Phase 1 portions of the ALPHA and ALPHA2 trials have demonstrated promising clinical activity for ALLO-501 and ALLO-501A in patients with relapsed/refractory LBCL.

Table 1: Efficacy of ALLO-501A in the ALPHA2 Trial (ASCO 2021 Data)[2][7]

| Patient Cohort                                      | Number of Patients<br>(n) | Objective<br>Response Rate<br>(ORR) | Complete<br>Response (CR)<br>Rate |
|-----------------------------------------------------|---------------------------|-------------------------------------|-----------------------------------|
| All Patients                                        | 9                         | 56% (95% CI,<br>21%-86%)            | 44% (95% CI,<br>14%-79%)          |
| Dose Level 2 (120 x<br>10 <sup>6</sup> CAR T-cells) | 4                         | 50% (95% CI,<br>7%-93%)             | 50%                               |
| Consolidation<br>Treatment                          | 5                         | 60% (95% CI,<br>15%-95%)            | 40% (95% CI,<br>5%-85%)           |

Table 2: Durability of Response with ALLO-501/501A (FCA90 Regimen)[8]

| Metric                              | Result      |
|-------------------------------------|-------------|
| Median Duration of Response (DOR)   | 23.1 months |
| Patients maintaining CR at 6 months | 50%         |
| Longest ongoing CR                  | 36 months   |

The safety profile of ALLO-501A in the ALPHA2 trial has been reported as manageable.[9] Key safety findings include:

- No instances of graft-versus-host disease (GvHD).[8][9]
- No dose-limiting toxicities.[8]



 Low rates of severe cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).[8][9]

## Conclusion

The allogeneic CAR T-cell therapy ALLO-501A has demonstrated a manageable safety profile and encouraging efficacy in early-phase clinical trials for patients with relapsed/refractory large B-cell lymphoma. The ongoing pivotal Phase 2 portion of the ALPHA2 trial will provide further insights into the potential of this "off-the-shelf" CAR T-cell therapy to address the unmet needs of this patient population. The innovative use of gene editing to mitigate the risks of allogeneic cell therapy represents a significant advancement in the field of cellular immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety and Efficacy of ALLO-501A Anti-CD19 Allogeneic CAR T Cells in Adults with Relapsed/Refractory Large B Cell Lymphoma, Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma (ALPHA2) [clin.larvol.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical Trial Details | GCI [qa.georgiacancerinfo.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. P1125: DURABLES RESPONSES ACHIEVED WITH ANTI-CD19 ALLOGENEIC CAR T ALLO-501/501A IN PHASE 1 TRIALS OF AUTOLOGOUS CAR T-NAÏVE PATIENTS WITH RELAPSED/REFRACTORY LARGE B-CELL LYMPHOMA (R/R LBCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allogene.com [allogene.com]
- 10. ascopubs.org [ascopubs.org]



 To cite this document: BenchChem. [Technical Guide to ALLO-501A and the ALPHA/ALPHA2 Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605324#literature-review-of-allo-2-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com